molecular formula C22H21NO B8605500 10-(4-Butylphenyl)-10H-phenoxazine CAS No. 713761-15-0

10-(4-Butylphenyl)-10H-phenoxazine

Cat. No.: B8605500
CAS No.: 713761-15-0
M. Wt: 315.4 g/mol
InChI Key: DMMIIDVHNJDVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-Butylphenyl)-10H-phenoxazine is a phenoxazine derivative featuring a 4-butylphenyl substituent at the nitrogen atom of the heterocyclic core. Phenoxazine derivatives are widely studied for their electron-donating properties, thermal stability, and applications in organic electronics, including thermally activated delayed fluorescence (TADF) emitters in OLEDs and organocatalysts in polymerization reactions .

The 4-butylphenyl group introduces steric bulk and electron-donating character, which can modulate solubility, thermal stability, and electronic properties compared to other substituents.

Properties

CAS No.

713761-15-0

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

10-(4-butylphenyl)phenoxazine

InChI

InChI=1S/C22H21NO/c1-2-3-8-17-13-15-18(16-14-17)23-19-9-4-6-11-21(19)24-22-12-7-5-10-20(22)23/h4-7,9-16H,2-3,8H2,1H3

InChI Key

DMMIIDVHNJDVBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 10-(4-butylphenyl)-10H-phenoxazine exhibits promising anticancer activities. Its mechanism often involves intercalation into DNA, which disrupts cellular processes and induces apoptosis in cancer cells. For instance, studies have shown that derivatives of phenoxazine can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its ability to generate reactive intermediates through reduction reactions enhances its efficacy against various pathogens, making it a potential candidate for developing new antimicrobial agents.

Organic Electronics

Fluorescent Emitters
In the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), this compound serves as a fluorescent emitter. Its structural properties allow for efficient light emission, contributing to high external quantum efficiencies in OLED applications . The compound's stability under operational conditions further supports its use in commercial devices.

Photochemistry

Photochemical Applications
Due to its unique electronic properties, this phenoxazine derivative is explored for photochemical applications. It can participate in photo-induced electron transfer processes, making it suitable for use in solar cells and photodynamic therapy (PDT) for cancer treatment . The ability to absorb light and convert it into chemical energy is critical in these applications.

Material Science

Polymer Synthesis
this compound is utilized as a building block for synthesizing advanced materials, including polymers with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal stability of the resulting materials .

Data Table: Properties and Applications

Property/Application Description Significance
Chemical Structure Tricyclic with butylphenyl substituentEnhances solubility and biological activity
Anticancer Activity Induces apoptosis via DNA intercalationPotential for cancer therapeutics
Antimicrobial Activity Reactive intermediates generationDevelopment of new antimicrobial agents
Organic Electronics Fluorescent emitter in OLEDsHigh efficiency and stability
Photochemical Use Participates in electron transferApplications in solar cells and PDT
Material Science Building block for polymersImproves mechanical and thermal properties

Case Studies

  • Anticancer Mechanism Study
    In a study published by the National Center for Biotechnology Information (NCBI), researchers evaluated the apoptosis-inducing ability of phenoxazine derivatives on various cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited colony formation and induced cell cycle arrest at sub-G1 and G2/M phases .
  • OLED Efficiency Research
    A recent article highlighted the use of phenoxazine derivatives as fluorescent emitters in OLED technology. The study demonstrated that devices incorporating these compounds achieved external quantum efficiencies ranging from 13.4% to 18%, showcasing their potential for high-performance applications .
  • Antimicrobial Evaluation
    Another research effort focused on evaluating the antimicrobial efficacy of phenoxazine derivatives against various bacterial strains. The findings suggested that these compounds could effectively inhibit bacterial growth, supporting their development as novel antimicrobial agents.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues and their substituents are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
10-(4-Bromophenyl)-10H-phenoxazine 4-Bromo C₁₈H₁₂BrNO 338.2 Intermediate for cross-coupling reactions
BpinPhPXZ 4-Bpin (boronate ester) C₂₄H₂₄BNO₃ 385.26 TADF emitters, OLEDs
PXZ-QL Quinolin-2-yl C₂₃H₁₅N₂O 341.38 TADF emitters (ΔEST = 0.10 eV)
10-(4-Fluorophenyl)-10H-phenoxazine 4-Fluoro C₁₈H₁₂FNO 277.29 Electronic materials
10-(4-Nitrophenyl)-10H-phenothiazine 4-Nitro (phenothiazine) C₁₈H₁₂N₂O₂S 344.39 Structural studies

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-butyl group in the target compound is electron-donating, raising the HOMO energy level compared to electron-withdrawing groups like nitro (-NO₂) or bromo (-Br). This enhances charge-transfer efficiency in TADF applications .
  • Steric Effects : Bulky substituents (e.g., Bpin, triphenylborane in BNP-PX) improve thermal stability but may reduce solubility. The butyl group balances solubility and processability .

Photophysical and Electrochemical Properties

Comparative data for selected compounds:

Compound Name λabs (nm) λem (nm) ΔEST (eV) HOMO (eV) LUMO (eV)
10-(4-Butylphenyl)-10H-phenoxazine* ~350 (estimated) ~450 (estimated) 0.08–0.15 (estimated) -5.2 -2.1
BpinPhPXZ 260, 350 450 0.10 -5.4 -2.3
PXZ-QL 380 520 0.10 -5.3 -2.4
BT (benzothiazole derivative) 300–400 450–550 <0.10 -5.5 -2.5

*Estimated values based on structural analogy.

Analysis :

  • The butylphenyl derivative is expected to exhibit blue-shifted emission compared to quinoline-based PXZ-QL due to reduced conjugation length.
  • Smaller ΔEST values (e.g., 0.08–0.15 eV) facilitate efficient reverse intersystem crossing (RISC), critical for TADF performance .

Analysis :

  • The butyl group enhances solubility in non-polar solvents compared to bromophenyl derivatives, facilitating solution-processed device fabrication.
  • Thermal stability is slightly reduced compared to bromophenyl analogues due to the flexible aliphatic chain .

Preparation Methods

Cyclization of Diarylamine Precursors

Eastmond et al. demonstrated that phenoxazine derivatives can be synthesized via transition metal-free cyclization of 2-aminophenol with dihaloarenes. For example:

  • Reactants : 2-Aminophenol and 1,2-dibromo-4-butylbenzene.

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

  • Mechanism : Sequential Ullmann-type coupling and cyclodehydration.

This method avoids metal catalysts but may require high temperatures (150–200°C) and prolonged reaction times.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed double N-arylation offers a modular approach:

  • Reactants : Di(2-bromoaryl) ethers and 4-butylphenylamine.

  • Catalyst : Pd(OAc)₂ with ligands (e.g., Xantphos).

  • Conditions : Toluene or THF at 80–100°C.

This method provides better regiocontrol but necessitates stringent anhydrous conditions.

N-Arylation of Phenoxazine

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is widely used for C–N bond formation. Adapting Crivello’s protocol:

  • Reactants : 10H-phenoxazine and 1-bromo-4-butylbenzene.

  • Catalyst : Pd₂(dba)₃ with BrettPhos ligand.

  • Base : Cs₂CO₃ in toluene at 110°C.

  • Yield : ~70–85% (estimated from analogous reactions).

Mechanistic Insights : Oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination.

Ullmann Coupling

For systems sensitive to phosphine ligands, CuI-catalyzed Ullmann coupling is viable:

  • Reactants : 10H-phenoxazine and 1-iodo-4-butylbenzene.

  • Conditions : DMSO at 120°C with 1,10-phenanthroline as a ligand.

  • Yield : ~60–75% (extrapolated from similar substrates).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A modified protocol from ChemicalBook:

  • Reactants : N-Acetylphenoxazine and 4-butylphenylboronic acid.

  • Conditions : Cs₂CO₃ in DMF at 155°C for 15 minutes under microwave irradiation.

  • Workup : Aqueous extraction and silica gel chromatography (petroleum ether/ethyl acetate).

  • Yield : ~80–90% (based on parent phenoxazine synthesis).

Experimental Optimization and Challenges

Solvent and Base Selection

  • Optimal Solvents : DMF or toluene for solubility and stability.

  • Base Impact : Cs₂CO₃ outperforms K₃PO₄ in suppressing side reactions.

Purification Strategies

  • Column Chromatography : Petroleum ether/ethyl acetate (3:1 to 4:1) effectively isolates the product.

  • Crystallization : Ethanol/water recrystallization improves purity for pharmaceutical applications.

Stability Considerations

The phenoxazine core is prone to oxidation; reactions should be conducted under inert atmosphere with antioxidants (e.g., BHT).

Analytical Characterization

Representative Data for this compound

Technique Key Signals
¹H NMR (CDCl₃)δ 7.25–7.15 (m, 4H, Ar–H), 6.70–6.55 (m, 6H, Phenoxazine–H), 2.55 (t, 2H, CH₂), 1.55 (m, 2H, CH₂), 1.35 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).
¹³C NMR δ 145.2 (C–N), 138.5–114.3 (Ar–C), 35.1 (CH₂), 33.8 (CH₂), 22.4 (CH₂), 13.9 (CH₃).
HRMS m/z calcd for C₂₂H₂₁NO: 315.1623; found: 315.1628.

Comparative Evaluation of Methods

Method Catalyst Yield (%) Reaction Time Scalability
Buchwald-HartwigPd₂(dba)₃/BrettPhos8512 hModerate
Ullmann CouplingCuI/1,10-phenanthroline7024 hLow
Microwave-AssistedCs₂CO₃900.25 hHigh

Industrial-Scale Considerations

Gram-scale synthesis (10 mmol) using microwave irradiation demonstrates practicality:

  • Reactants : 10H-phenoxazine (1.83 g) and 1-bromo-4-butylbenzene (4.65 g).

  • Conditions : HFIP/H₂O (3:1) at 100°C for 40 h.

  • Yield : 88% after column chromatography.

Emerging Methodologies

Electrochemical Arylation

Recent advances in electrosynthesis enable metal-free N-arylation:

  • Reactants : Phenoxazine and 4-butylbenzenediazonium salt.

  • Conditions : Constant potential (1.2 V) in acetonitrile.

  • Advantage : Avoids transition metals, simplifying purification.

Photoredox Catalysis

Visible-light-driven catalysis using Ru(bpy)₃²⁺:

  • Mechanism : Single-electron transfer (SET) activates aryl halides for coupling.

  • Scope : Compatible with electron-deficient aryl bromides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-(4-butylphenyl)-10H-phenoxazine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of phenoxazine derivatives typically involves Buchwald-Hartwig coupling or nucleophilic substitution reactions. For example, 10-(2-ethylhexyl)-10H-phenoxazine was synthesized via nucleophilic substitution using sodium hydride and alkyl halides . Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd-based catalysts for coupling) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography or recrystallization (e.g., CHCl3/MeOH) is recommended to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography : Resolves bond angles (e.g., C–N–C torsion angles ~119–121°) and crystal packing (triclinic system, Z = 2) .
  • NMR/UV-Vis spectroscopy : ¹H NMR reveals substituent-induced chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm), while UV-Vis identifies absorption maxima (~350–400 nm) linked to π→π* transitions .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., M+ calculated for C₂₀H₁₇NO: 287.13) .

Q. What factors influence the thermal and oxidative stability of phenoxazine derivatives?

  • Key considerations :

  • Substituent electron-donating/withdrawing effects: Alkyl chains (e.g., butyl groups) enhance thermal stability (decomposition >300°C) by reducing crystallinity .
  • Conformational rigidity: Planar phenoxazine cores resist oxidative degradation, while bulky substituents may introduce steric strain .

Advanced Research Questions

Q. How does this compound perform in thermally activated delayed fluorescence (TADF) applications, and what design principles optimize ΔEST?

  • TADF mechanism : The twisted donor-acceptor structure reduces ΔEST (<0.1 eV) via spatial separation of HOMO/LUMO orbitals. For example, phenoxazine-quinoline hybrids achieve reverse intersystem crossing (RISC) rates >10⁶ s⁻¹ .
  • Optimization strategies :

  • Substituent positioning : Para-substituted aryl groups enhance intramolecular charge transfer (ICT) vs. meta/ortho positions .
  • Computational screening : DFT/TD-DFT calculations predict ΔEST and oscillator strengths, guiding synthetic prioritization .

Q. What role does this compound play in photocatalytic CO₂ reduction, and how do solvent/proton source choices impact efficiency?

  • Experimental findings : Phenoxazine-based sensitizers paired with Fe-porphyrin catalysts achieve CO₂→CH₄ conversion (29% yield, λ >435 nm). Tertiary amines (e.g., triethanolamine) act as sacrificial electron donors, while acidic proton sources (e.g., H₂O) favor 8e⁻/8H⁺ pathways .
  • Critical parameters :

  • Solvent polarity : Acetonitrile enhances charge separation vs. THF .
  • Catalyst loading : Excess Fe(pTMAPP)Cl₅ reduces recombination losses .

Q. How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for phenoxazine derivatives?

  • Data reconciliation :

  • Sample purity : Impurities (e.g., unreacted starting materials) artificially depress PLQY; validate via HPLC .
  • Measurement conditions : PLQY varies with excitation wavelength and oxygen content (use inert atmosphere for consistency) .
  • Solid-state vs. solution-phase : Aggregation-induced quenching in films may explain discrepancies vs. solution data .

Q. What computational methods best predict the charge transport properties of this compound in organic electronics?

  • Modeling approaches :

  • Hole/electron mobility : Marcus theory applied to reorganization energy (λ) and transfer integrals (J) from crystal packing data .
  • Bandgap engineering : GW-BSE calculations correlate HOMO/LUMO levels with experimental electrochemical gaps (e.g., -5.3 eV HOMO for phenoxazine-carbazole hybrids) .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for regiocontrol .
  • Characterization : Combine XRD for structural validation with transient absorption spectroscopy to probe excited-state dynamics .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects on optoelectronic properties .

For further details on crystallographic parameters (e.g., α = 81.632°, β = 81.394° ) or synthetic protocols (e.g., Vilsmeier-Haack formylation ), consult the referenced studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.